Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. This particular compound features a cyclopropyl group and a methyl group attached to the pyrazole ring, making it a unique and interesting molecule for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-cyclopropyl-1-methyl-1H-pyrazole with propiolic acid methyl ester in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid: Similar structure but with a carboxylic acid group instead of an ester.
1-Methyl-3-(3-cyclopropyl-1H-pyrazol-4-yl)propiolate: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and the ester functionality makes it a valuable compound for various synthetic and research applications .
Biological Activity
Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate is a compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article summarizes the current understanding of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C11H12N2O2 and a molecular weight of approximately 204.22 g/mol. Its structure is characterized by the presence of a cyclopropyl group and a pyrazole moiety, which are believed to contribute to its biological activities .
Biological Activities
Preliminary studies indicate that this compound exhibits several promising biological activities:
- Antitumor Activity : Similar pyrazole derivatives have shown significant inhibitory effects on various cancer cell lines, particularly those expressing BRAF(V600E), EGFR, and other oncogenic pathways .
- Anti-inflammatory Effects : Research suggests that compounds within this class can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .
- Antibacterial Properties : Some derivatives have demonstrated effectiveness against various bacterial strains, indicating potential as antimicrobial agents .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of Pyrazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
- Cyclopropyl Group Introduction : Achieved through cyclopropanation reactions.
- Esterification : The final step often involves the reaction of the pyrazole with propionic acid derivatives to yield the desired ester .
Case Study 1: Antitumor Activity
A study evaluated a series of pyrazole derivatives for their ability to inhibit cancer cell proliferation. This compound was included in the screening, revealing moderate to high inhibitory activity against BRAF(V600E) mutant cell lines, suggesting its potential as an antitumor agent .
Case Study 2: Anti-inflammatory Mechanism
In vitro assays demonstrated that this compound significantly reduced nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), indicating its role as a COX inhibitor and its potential use in treating inflammatory diseases .
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 3-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propanoate | C11H14N2O2 | Different position of cyclopropyl group |
3-Cyclopropyl-1-methyl-1H-pyrazol-5-amines | C7H11N3 | Amino group instead of ester functionality |
Methyl 3-(3-methylpyrazolyl)propanoate | C10H12N2O2 | Lacks cyclopropyl group, affecting biological activity |
This table illustrates how this compound stands out due to its specific structural features that may enhance its bioactivity compared to other pyrazole derivatives .
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 3-(3-cyclopropyl-1-methylpyrazol-4-yl)prop-2-ynoate |
InChI |
InChI=1S/C11H12N2O2/c1-13-7-9(5-6-10(14)15-2)11(12-13)8-3-4-8/h7-8H,3-4H2,1-2H3 |
InChI Key |
SDBIJAZOXSZKQS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C2CC2)C#CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.